

# 2-Methyl-3-nitrobenzoic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzoic acid

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An In-depth Technical Guide to **2-Methyl-3-nitrobenzoic Acid**: Chemical Properties and Applications

## Abstract

**2-Methyl-3-nitrobenzoic acid**, also known as 3-nitro-o-toluic acid, is a vital chemical intermediate with the CAS number 1975-50-4.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and applications, particularly in organic synthesis and pharmaceutical development. Detailed experimental protocols for its synthesis are also presented, along with graphical representations of these processes to facilitate understanding for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**2-Methyl-3-nitrobenzoic acid** is a nitroaromatic carboxylic acid that exists as a white, light beige, or yellow crystalline powder at room temperature.<sup>[1][3][4][5]</sup> Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene ring, makes it a versatile building block in organic chemistry.<sup>[6]</sup> The presence of the electron-withdrawing nitro group enhances its reactivity.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **2-Methyl-3-nitrobenzoic Acid**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	[1][4]
Molecular Weight	181.15 g/mol	[1][2][4][7]
CAS Number	1975-50-4	[1][2]
Appearance	Fine needles, light beige/white/yellow crystalline powder	[1][3][4][7]
Melting Point	180-187 °C (356-369 °F)	[1][4][8]
Water Solubility	Insoluble (less than 1 mg/mL at 22°C)	[3][7]
Purity	≥ 98%	[1]
Synonyms	3-Nitro-o-toluic acid, 3-Nitro-2-methylbenzoic acid	[1][8]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Methyl-3-nitrobenzoic acid**. While specific spectra are proprietary to chemical suppliers, the availability of various spectroscopic data has been confirmed.

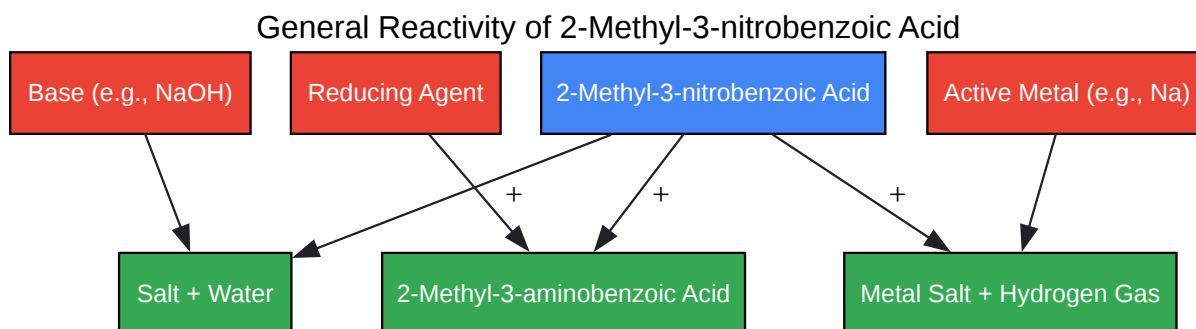
Table 2: Available Spectroscopic Data for **2-Methyl-3-nitrobenzoic Acid**

Spectrum Type	Availability
<sup>1</sup> H NMR	Available[9]
<sup>13</sup> C NMR	Available[10]
IR	Available[9]
Mass Spectrometry (MS)	Available[9]
Raman	Available[9]

## Reactivity Profile

**2-Methyl-3-nitrobenzoic acid** exhibits reactivity characteristic of both carboxylic acids and nitroaromatic compounds.

- **Acidity:** As a carboxylic acid, it donates hydrogen ions in the presence of a base.<sup>[7]</sup> This reaction, known as neutralization, is exothermic and produces a salt and water.<sup>[7]</sup> The pH of its aqueous solutions is less than 7.0.<sup>[3][7]</sup> While it is insoluble in water, it reacts with aqueous bases to form soluble salts.<sup>[3][7]</sup>
- **Reactions with Metals:** In aqueous solution, it can react with active metals to produce hydrogen gas and a metal salt.<sup>[3][7]</sup>
- **Reactivity of the Nitro Group:** The nitro group can be reduced to an amine, which opens pathways to synthesizing various heterocyclic compounds like benzodiazepines.<sup>[5]</sup>
- **Incompatibilities:** It is incompatible with strong oxidizing agents and strong bases.<sup>[8]</sup>



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Caption: General reactivity pathways of **2-Methyl-3-nitrobenzoic acid**.

## Experimental Protocols: Synthesis

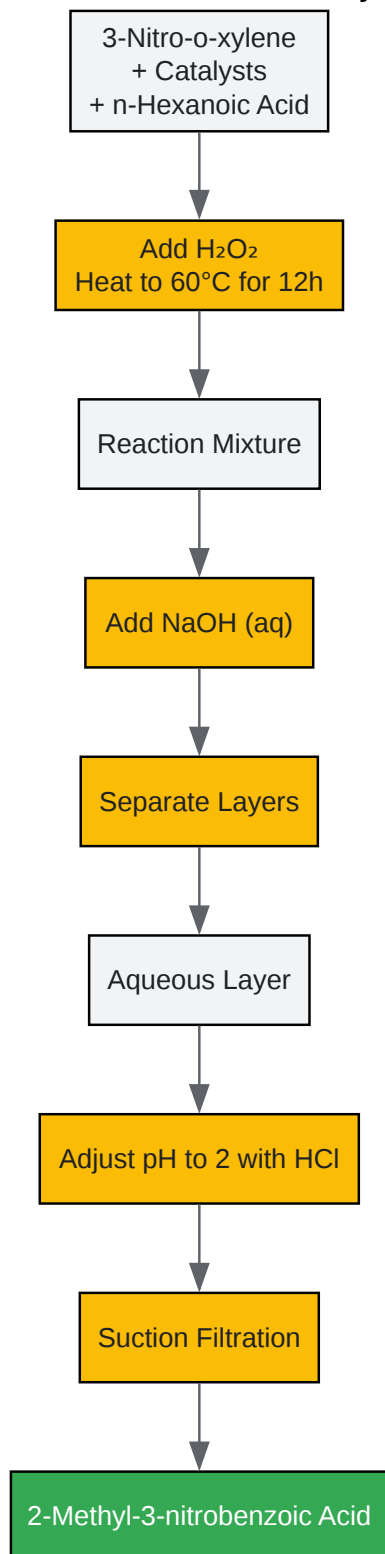
The synthesis of **2-Methyl-3-nitrobenzoic acid** can be achieved through different routes, primarily involving the oxidation of 3-nitro-o-xylene or the nitration of m-toluic acid.

### Synthesis via Oxidation of 3-Nitro-o-xylene

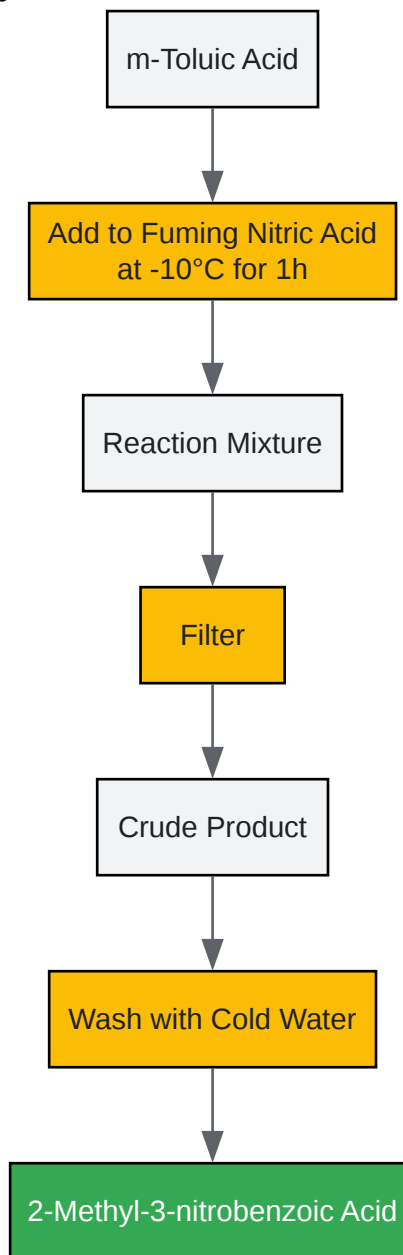
One method involves the oxidation of 3-nitro-o-xylene using hydrogen peroxide as the oxidizing agent.[\[11\]](#)

- Reactants: 3-nitro-o-xylene, manganese acetate, cobalt acetate, n-hexanoic acid, hydrogen peroxide, sodium hydroxide, hydrochloric acid.[\[11\]](#)
- Procedure:
  - To a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.[\[11\]](#)
  - Add 76 g (0.66 mol) of n-hexanoic acid.[\[11\]](#)
  - Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise.[\[11\]](#)
  - Raise the temperature to 60°C and maintain the reaction for 12 hours.[\[11\]](#)
  - Monitor the reaction's progress using HPLC until the concentration of 3-nitro-o-xylene is below 2%.[\[11\]](#)
  - Add 34 g (0.85 mol) of aqueous sodium hydroxide solution and separate the layers.[\[11\]](#)
  - Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.[\[11\]](#)
  - The product, **2-methyl-3-nitrobenzoic acid**, is obtained via suction filtration.[\[11\]](#)
- Yield: 87%[\[11\]](#)

## Synthesis from 3-Nitro-o-xylene



## Synthesis from m-Toluic Acid

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